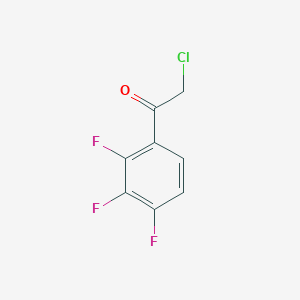

Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)-

Übersicht

Beschreibung

Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- is a chemical compound with the IUPAC name 2-chloro-1-(2,4,5-trifluorophenyl)ethanone . It has a molecular weight of 208.57 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, one study describes the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor, which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone .Molecular Structure Analysis

The molecular structure of Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)- consists of 8 Carbon atoms, 4 Hydrogen atoms, 1 Oxygen atom, 3 Fluorine atoms, and 1 Chlorine atom .Chemical Reactions Analysis

The main chemical reaction involving this compound is its reduction to produce (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol . This reaction is catalyzed by the enzyme ketoreductase ChKRED20 .Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity

Chlorinated solvents, including compounds similar to Ethanone, 2-chloro-1-(2,3,4-trifluorophenyl)-, have been widely used and studied due to their adverse health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity. Occupational exposure to these solvents poses significant health risks, underscoring the need for stringent exposure limits and protective measures in workplaces (Ruder, 2006).

Moreover, the persistence and bioaccumulation of organohalides like DDT and its metabolites in ecosystems have raised concerns about their endocrine-disrupting effects on humans and wildlife. The ability of these compounds to act through interaction with nuclear receptors and affect mitochondrial function indicates a complex mechanism of toxicity that requires further investigation (Burgos-Aceves et al., 2021).

Remediation Techniques

The persistence of chlorinated compounds in the environment has prompted the development of various remediation techniques. Bioremediation, particularly the use of microbial degradation, has emerged as a promising approach for reducing the concentrations of persistent pollutants like DDT in soils. This method leverages the metabolic capabilities of certain bacteria and fungi to transform these pollutants into less harmful substances (Foght et al., 2001).

Additionally, emerging organohalides, developed as alternatives to traditional persistent organic pollutants, have been identified in various environmental matrices. The correlation between their production amounts and environmental contamination levels suggests that the prohibition of their production and use is a crucial step in controlling pollution. Current remediation techniques, including microbial reductive dehalogenation, offer potential for the in situ removal of such pollutants (He et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds are often used in the synthesis of various pharmaceutical and pesticide compounds .

Mode of Action

The compound is an acylating agent that can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively . Its unique fluorine-containing structure can impart desired properties to target molecules, such as increased lipophilicity or increased stability against metabolic degradation .

Biochemical Pathways

It’s known that the compound can alter the structure and function of biomolecules through the formation of a thiourea linkage .

Pharmacokinetics

The compound’s unique fluorine-containing structure can increase its lipophilicity, which may enhance its absorption and distribution within the body .

Result of Action

It’s known that the compound can alter the structure and function of biomolecules, which could potentially lead to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’,4’-Trifluorophenacyl chloride. For instance, the compound’s high reactivity and potential health hazards necessitate proper safety measures and handling procedures . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3,4-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWALIDMPLINDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCl)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)

![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)

![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)